Potassium;1-(sulfamoylamino)propane

Description

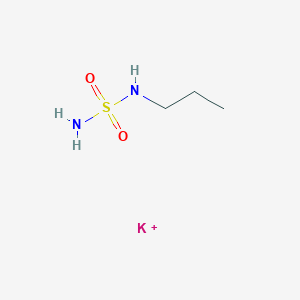

Potassium;1-(sulfamoylamino)propane is a potassium salt derived from the parent compound 1-(sulfamoylamino)propane, which consists of a propane backbone substituted with a sulfamoyl (sulfonamide) group at the terminal amine position . The molecular formula of the potassium salt is C₃H₈KN₂O₂S, with a calculated molecular weight of 175.3 g/mol. The sulfamoyl group (-SO₂NH₂) may confer reactivity suitable for pharmaceutical or agrochemical derivatization, though further experimental validation is required .

Properties

IUPAC Name |

potassium;1-(sulfamoylamino)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S.K/c1-2-3-5-8(4,6)7;/h5H,2-3H2,1H3,(H2,4,6,7);/q;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFGRQDGZINWNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)N.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10KN2O2S+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Potassium Salts

Potassium salts vary widely in properties depending on their anionic components. A comparison with common potassium compounds highlights structural and functional differences:

Key Observations :

- Solubility: Inorganic salts like KCl exhibit high water solubility, while organic potassium salts (e.g., dipotassium sulfonates) are also water-soluble due to ionic character. This compound’s solubility is likely moderate, though unconfirmed.

- Applications: Unlike KCl (broad industrial use) or potassium benzoate (preservative), the sulfamoylamino derivative may serve niche roles in synthesis due to its reactive sulfamoyl group.

Sulfamoyl-Containing Compounds

Compounds with sulfamoyl groups are often explored for biological activity. Selected examples from the evidence include:

Key Observations :

- Structural Complexity : The potassium salt is simpler compared to ’s piperazine-linked sulfamoyl derivatives, which exhibit higher molecular weights (670–740 g/mol) and elevated melting points (132–230°C). These complex analogs are likely designed for pharmaceutical applications (e.g., enzyme inhibition) .

- Reactivity : The sulfamoyl group in the potassium salt may enable nucleophilic substitution or coupling reactions, similar to sulfonamide drugs. However, biological activity data are absent in the evidence.

Propane Derivatives

Propane-based compounds with diverse substituents demonstrate varied functionalities:

Key Observations :

- Functional Groups: Diarylpropanes in and possess anti-inflammatory or antioxidant properties due to phenolic and methoxy groups. In contrast, the sulfamoyl group in the potassium salt may confer different reactivity, such as hydrogen bonding or coordination chemistry.

- Biological Activity: Compound 1 () inhibits NO production (IC₅₀ = 4.00 μmol/L), outperforming the control L-NMMA . The potassium salt’s bioactivity remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.